molecular formula C17H16N2O2S B4846782 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide

Cat. No. B4846782
M. Wt: 312.4 g/mol
InChI Key: YQYUKSHPFUMJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide, also known as AG490, is a selective inhibitor of Janus kinase 2 (JAK2) and has been widely studied for its potential therapeutic applications. JAK2 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines and growth factors. Therefore, AG490 has been investigated for its potential in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The inhibition of JAK2 signaling leads to the suppression of cytokine and growth factor signaling pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide also suppresses the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide in lab experiments is its selectivity for JAK2. This allows for the specific inhibition of JAK2 signaling without affecting other signaling pathways. However, a limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the research of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide. One potential area is the development of more potent and selective JAK2 inhibitors. Another direction is the investigation of the combination of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide in the treatment of neurodegenerative diseases warrants further investigation.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide has also been investigated for its potential in treating inflammatory disorders, such as rheumatoid arthritis, and autoimmune diseases, such as multiple sclerosis.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c22-17(19-8-7-12-3-1-2-4-14(12)19)18-13-5-6-15-16(11-13)21-10-9-20-15/h1-6,11H,7-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUKSHPFUMJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-indole-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-indolinecarbothioamide

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